molecular formula C10H4Br2O8 B3136520 3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid CAS No. 41819-13-0

3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid

Cat. No.: B3136520
CAS No.: 41819-13-0
M. Wt: 411.94 g/mol
InChI Key: QBQVZJOTWWDILN-UHFFFAOYSA-N
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Description

3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid is a brominated aromatic compound with the molecular formula C10H4Br2O8 It is characterized by the presence of two bromine atoms and four carboxylic acid groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid typically involves the bromination of benzene-1,2,4,5-tetracarboxylic acid. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, under controlled conditions to ensure selective bromination at the 3 and 6 positions of the benzene ring.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The carboxylic acid groups can be reduced to alcohols or aldehydes using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Derivatives with different functional groups replacing the bromine atoms.

    Reduction: Alcohols or aldehydes derived from the carboxylic acid groups.

    Oxidation: Quinones or other oxidized aromatic compounds.

Scientific Research Applications

3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of advanced materials, such as liquid crystals and organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dichlorobenzene-1,2,4,5-tetracarboxylic acid: Similar structure but with chlorine atoms instead of bromine.

    1,2,4,5-Tetracarboxybenzene: Lacks the bromine atoms, only has carboxylic acid groups.

    3,6-Dibromo-1,2,4,5-tetracarbonitrile: Contains nitrile groups instead of carboxylic acids.

Uniqueness

3,6-Dibromobenzene-1,2,4,5-tetracarboxylic acid is unique due to the presence of both bromine atoms and multiple carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. The bromine atoms enhance its reactivity in substitution reactions, while the carboxylic acid groups provide sites for further functionalization and interaction with biological targets.

Properties

IUPAC Name

3,6-dibromobenzene-1,2,4,5-tetracarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4Br2O8/c11-5-1(7(13)14)2(8(15)16)6(12)4(10(19)20)3(5)9(17)18/h(H,13,14)(H,15,16)(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQVZJOTWWDILN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)C(=O)O)C(=O)O)Br)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4Br2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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